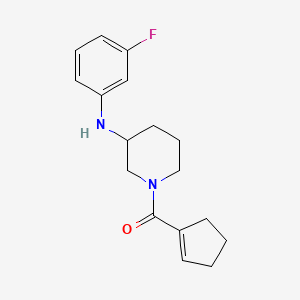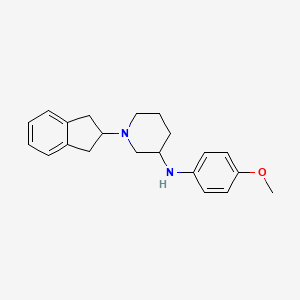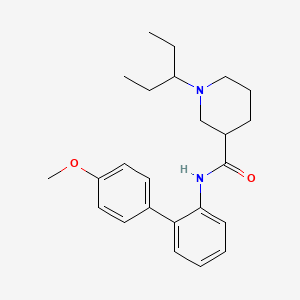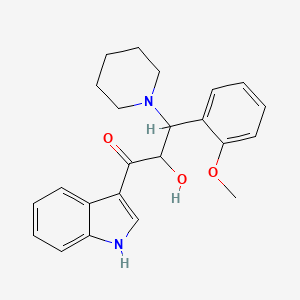
1-(1-cyclopenten-1-ylcarbonyl)-N-(3-fluorophenyl)-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-cyclopenten-1-ylcarbonyl)-N-(3-fluorophenyl)-3-piperidinamine is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as CPP-115 and belongs to the class of compounds known as GABA aminotransferase inhibitors.
Mechanism of Action
CPP-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. This leads to an increase in the levels of GABA, which in turn leads to a decrease in neuronal activity. This mechanism of action has been shown to be effective in reducing seizures and anxiety in animal models.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal activity. This has been shown to be effective in reducing seizures and anxiety in animal models. CPP-115 has also been shown to have anxiolytic and anticonvulsant effects in humans.
Advantages and Limitations for Lab Experiments
One of the advantages of CPP-115 is that it is a potent and selective inhibitor of GABA aminotransferase. This makes it an ideal compound for studying the role of GABA in the brain. However, one of the limitations of CPP-115 is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of future directions that could be pursued in the study of CPP-115. One potential area of research is the development of new analogs of CPP-115 that have improved solubility and pharmacokinetic properties. Another area of research is the exploration of the potential use of CPP-115 in the treatment of other neurological disorders such as schizophrenia and bipolar disorder. Finally, the role of GABA in the brain is still not fully understood, and further research is needed to better understand the mechanisms underlying the effects of CPP-115.
Synthesis Methods
CPP-115 can be synthesized through a multistep process that involves the reaction of cyclopentenone with piperidine followed by the reaction of the resulting compound with 3-fluorobenzaldehyde. The final product is obtained through purification and isolation using standard techniques.
Scientific Research Applications
CPP-115 has been extensively studied for its potential use in the treatment of a variety of neurological disorders such as epilepsy, anxiety, and depression. It has been shown to be effective in increasing the levels of GABA in the brain, which is a neurotransmitter that plays a key role in regulating neuronal activity.
properties
IUPAC Name |
cyclopenten-1-yl-[3-(3-fluoroanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O/c18-14-7-3-8-15(11-14)19-16-9-4-10-20(12-16)17(21)13-5-1-2-6-13/h3,5,7-8,11,16,19H,1-2,4,6,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUBVJZPZJDBCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C(=O)N2CCCC(C2)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-cyclopenten-1-ylcarbonyl)-N-(3-fluorophenyl)-3-piperidinamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B6063332.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B6063339.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-N'-(3-fluorophenyl)urea](/img/structure/B6063352.png)

![1-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B6063361.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6063371.png)

![2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide](/img/structure/B6063387.png)

![2-[(4-fluorophenoxy)methyl]-4-{[3-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-oxazole](/img/structure/B6063402.png)
![3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B6063412.png)
![7-(4-ethyl-1-piperazinyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6063419.png)
![2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6063433.png)
